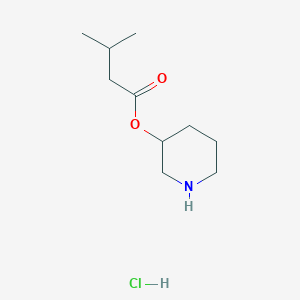
4-Piperidinyl 2-phenylacetate hydrochloride
Descripción general
Descripción
4-Piperidinyl 2-phenylacetate hydrochloride, also known as 4-PPAP-HCl, is a unique chemical compound that has a wide range of applications in the scientific research field. It is a strong inhibitor of the enzyme monoamine oxidase (MAO) and has been used to study the effects of MAO inhibition in the central nervous system. 4-PPAP-HCl is also used to study the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. In addition, 4-PPAP-HCl has been used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds.
Aplicaciones Científicas De Investigación
4-Piperidinyl 2-phenylacetate hydrochloride is used in scientific research as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the central nervous system that is responsible for the metabolism of neurotransmitters, hormones, and other biochemicals. By inhibiting MAO, 4-Piperidinyl 2-phenylacetate hydrochloride can be used to study the effects of MAO inhibition on the metabolism of these compounds. In addition, 4-Piperidinyl 2-phenylacetate hydrochloride has been used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds.
Mecanismo De Acción
4-Piperidinyl 2-phenylacetate hydrochloride inhibits the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters, hormones, and other biochemicals. When 4-Piperidinyl 2-phenylacetate hydrochloride binds to MAO, it prevents the enzyme from breaking down these compounds, resulting in an increase in their levels in the body. This can be used to study the effects of MAO inhibition on the metabolism of these compounds.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinyl 2-phenylacetate hydrochloride has been used to study the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. When MAO is inhibited, the levels of these compounds in the body increase. This can lead to a variety of biochemical and physiological effects, such as increased alertness, improved mood, and increased energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Piperidinyl 2-phenylacetate hydrochloride in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is stable in solution. In addition, it is non-toxic and has low potential for side effects. However, there are some limitations to the use of 4-Piperidinyl 2-phenylacetate hydrochloride. The compound is not selective for MAO, meaning that it can inhibit other enzymes as well. In addition, the effects of MAO inhibition are not always predictable, making it difficult to interpret results from experiments.
Direcciones Futuras
The use of 4-Piperidinyl 2-phenylacetate hydrochloride in scientific research has opened up a number of potential future directions. For example, further research could be conducted to explore the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. In addition, the compound could be used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds. Finally, further research could be conducted to explore the potential therapeutic applications of MAO inhibition.
Propiedades
IUPAC Name |
piperidin-4-yl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(10-11-4-2-1-3-5-11)16-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHLNSUBMDCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)




![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)


